(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C25H23N3O4S3 |
|---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H23N3O4S3/c1-2-32-21-10-8-17(9-11-21)23-18(15-27(26-23)19-6-4-3-5-7-19)14-22-24(29)28(25(33)34-22)20-12-13-35(30,31)16-20/h3-11,14-15,20H,2,12-13,16H2,1H3/b22-14- |
InChI Key |
OVLGWYCLMFOZST-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Reactions
A common method involves reacting aromatic aldehydes, amines, and thioglycolic acid in a one-pot system. For example:
-
Reactants : 4-ethoxybenzaldehyde, aniline derivatives, thioglycolic acid
-
Catalyst : Polypropylene glycol (PPG) or vanadyl sulfate (VOSO₄)
-
Conditions : Solvent-free, 70–110°C, or ultrasonic irradiation.
This approach yields thiazolidin-4-one intermediates in 70–90% efficiency, depending on substituents and catalysts.
Knoevenagel Condensation
For substituted thiazolidinones, Knoevenagel condensation is employed. Ethyl/methyl 2-(2,4-dioxothiazolidin-3-yl)acetates react with pyrazole carbaldehydes in ethanol or methanol under reflux:
Hydrolysis of ester intermediates with acetic acid/H₂SO₄ produces carboxylic acid derivatives, which are further functionalized.
Pyrazole Moiety Integration
The pyrazole ring is introduced via multi-step synthesis:
Pyrazole-4-carbaldehyde Preparation
Condensation with Thiazolidinone Intermediates
Pyrazole aldehydes undergo Knoevenagel condensation with thiazolidin-4-one derivatives:
| Thiazolidinone | Pyrazole Aldehyde | Base | Yield |
|---|---|---|---|
| 2-(2,4-dioxo-5-methylidene-thiazolidin-3-yl)acetate | 3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl aldehyde | Piperidine | 76–90% |
This step forms the methylidene bridge, with Z-configuration confirmed via NMR coupling constants.
Dioxothiolan (Sulfone) Group Introduction
The 1,1-dioxothiolan group is typically introduced via oxidation of tetrahydrothiophene derivatives:
| Starting Material | Oxidizing Agent | Conditions | Yield |
|---|---|---|---|
| Thiolan-3-yl acetamide | H₂O₂ (30%) + WO₃ | Toluene, 60–80°C | 80–85% |
Alternatively, chloroacetylated tetrahydrothiophene sulfone reacts with thiazolidinone intermediates in DMF/K₂CO₃.
Final Assembly and Purification
The final compound is synthesized by coupling the thiazolidinone-pyrazole intermediate with the dioxothiolan moiety:
-
Reaction : Thiazolidinone-pyrazole derivative + dioxothiolan acetamide
-
Purification : Recrystallization from ethanol or acetonitrile.
Analytical Validation
Structural confirmation employs:
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 7.17–7.42 (pyrazole C4/C5), δ 5.2–5.5 (methylidene) |
| ¹³C NMR | δ 163–170 (C=O), δ 130–140 (aromatic carbons) |
| HRMS | m/z 525.7 (M+H)⁺ |
Challenges and Optimization Insights
-
Catalyst Selection : PPG outperforms PEG in thiazolidinone synthesis (83% vs. <10% yield).
-
Stereoselectivity : Z-isomer dominance is achieved via Knoevenagel kinetics.
-
Green Chemistry : Ionic liquids (e.g., [BMIM]OH) enable solvent-free synthesis at RT.
Comparative Reaction Efficiency
| Method | Steps | Key Reagents | Yield | Advantages |
|---|---|---|---|---|
| One-Pot Condensation | 3 | Thioglycolic acid, PPG | 70–85% | High atom economy |
| Knoevenagel + Oxidation | 5 | Pyrazole aldehydes, IBX | 65–80% | Precise stereocontrol |
| Green Catalysis | 2 | OImDSA, H₂O | 90% | No solvent, reusable catalyst |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyrazole and thiazolidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors on the cell surface.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives are widely studied for their diverse biological activities. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent effects, synthesis routes, and crystallographic data where available.
Structural Analogues and Substituent Effects
Key Observations:
Electronic Effects: Electron-donating groups (e.g., 4-ethoxy in the target, 3,4-dimethoxy in ) enhance resonance stabilization of the thiazolidinone core, which may influence redox activity or binding interactions.
Hydrogen Bonding: The hydroxybenzylidene group in facilitates intramolecular H-bonding, stabilizing the Z-configuration and planar geometry—a feature absent in the target compound.
Crystallographic and Conformational Data
- Target Compound: No crystallographic data is provided, but tools like SHELXL and ORTEP-III are standard for structural elucidation.
- Analogues: reports dihedral angles between the thiazolidinone core and aromatic rings (79.26°–9.68°), highlighting non-planar conformations that influence intermolecular interactions . The 2-hydroxybenzylidene derivative forms dimers via C–H⋯S and C–H⋯π interactions, stabilizing its crystal lattice .
Pharmacological Implications
- While emphasizes ferroptosis induction by thiazolidinones in oral cancer , the target compound’s pyrazole-thiazolidinone hybrid may enhance redox-modulating capacity due to its conjugated system. However, substituent-specific effects (e.g., dioxothiolane vs. phenyl) require experimental validation.
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high purity and yield?
The synthesis involves multi-step organic reactions, requiring precise control of temperature, solvent selection (e.g., dimethyl sulfoxide or ethanol), and reaction time. For example, refluxing under inert atmospheres (e.g., nitrogen) is often necessary to prevent oxidation of intermediates. Purification methods like column chromatography or recrystallization are essential to isolate the final product with >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Analytical techniques such as ¹H/¹³C NMR (to verify substituent positions and stereochemistry), HPLC (for purity assessment), and high-resolution mass spectrometry (HRMS, to confirm molecular weight) are standard. For example, the Z-configuration of the methylidene group must be validated via NOESY NMR experiments .
Q. What in vitro assays are recommended for initial biological activity screening?
Begin with broad-spectrum antimicrobial assays (e.g., broth microdilution against Gram-positive/negative bacteria and fungi) and anti-inflammatory testing (e.g., COX-2 inhibition assays). Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., MCF-7, HeLa) can identify anticancer potential .
Advanced Research Questions
Q. How can computational tools resolve contradictions in biological activity data across similar derivatives?
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin. Compare results with experimental IC₅₀ values to identify structural features (e.g., the 4-ethoxyphenyl group) critical for activity. QSAR models can further rationalize discrepancies in potency .
Q. What strategies improve the compound’s stability under physiological conditions?
Stability studies in buffers (pH 4–9) and simulated biological fluids (e.g., plasma) are essential. If degradation occurs, modify the thiazolidinone core (e.g., introduce electron-withdrawing groups) or encapsulate the compound in liposomal formulations to enhance bioavailability .
Q. How can advanced synthetic techniques (e.g., microwave-assisted synthesis) enhance yield or selectivity?
Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% for condensation steps. Continuous flow reactors enable precise temperature control, minimizing side products like oxidized sulfonyl derivatives .
Q. What methodologies elucidate the compound’s mechanism of action in anticancer studies?
Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., apoptosis or autophagy). Validate findings with siRNA knockdown of target genes (e.g., Bcl-2) and monitor caspase-3/7 activation via fluorescence assays .
Data Analysis and Interpretation
Q. How should researchers address contradictory results in SAR studies of analogous compounds?
Construct a comparative table of substituent effects (example below) to identify trends. For instance, replacing the 4-ethoxyphenyl group with a 3-nitrophenyl moiety may enhance antimicrobial activity but reduce solubility, necessitating a balance between hydrophobicity and efficacy .
| Substituent Position | Functional Group | Bioactivity Trend | Key Reference |
|---|---|---|---|
| Pyrazole C-3 | 4-ethoxyphenyl | Anticancer ↑ | |
| Thiazolidinone C-3 | Dodecyl chain | Membrane affinity ↑ |
Q. What statistical approaches validate reproducibility in synthetic or biological assays?
Use ANOVA to assess batch-to-batch variability in synthesis yields. For biological assays, Bland-Altman plots can quantify inter-laboratory reproducibility, while Cohen’s κ evaluates categorical agreement in activity classifications .
Ethical and Safety Considerations
Q. What safety protocols are critical for handling this compound in lab settings?
Due to potential mutagenicity (predicted via Ames test analogs), use fume hoods , nitrile gloves, and PPE. Store the compound in amber vials at –20°C to prevent photodegradation. Dispose of waste via incineration to avoid environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
